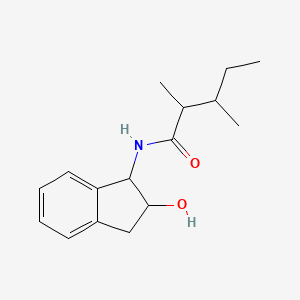![molecular formula C15H23N3O3 B6638160 2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)
2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid, also known as EDP-106, is a novel small molecule inhibitor that has shown potential in treating various diseases such as cancer, inflammation, and autoimmune disorders. The purpose of
Mechanism of Action
2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid works by inhibiting the activity of a protein called glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can block the growth of cancer cells and reduce inflammation. This compound has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. Inflammatory cells, such as macrophages and T cells, are also affected by this compound, leading to reduced production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce the expression of adhesion molecules, which are involved in the migration of immune cells to sites of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid is its selectivity for GSK-3β, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its low solubility in water, which can affect its bioavailability. In addition, further studies are needed to determine the optimal dosing and treatment regimen for this compound.
Future Directions
For research include combination therapy, treatment of neurodegenerative diseases, and the development of more potent and selective inhibitors of GSK-3β.
Synthesis Methods
The synthesis of 2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid involves several steps, including the condensation of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with piperidine-4-carboxylic acid, followed by acetylation with acetic anhydride. The final product is obtained through purification by chromatography. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to modulate the immune system, suggesting its potential use in treating autoimmune disorders.
properties
IUPAC Name |
2-[1-(1-ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-4-18-11(3)14(10(2)16-18)15(21)17-7-5-12(6-8-17)9-13(19)20/h12H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIXHJFHIIGZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)N2CCC(CC2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6638084.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)
![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)

![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)

![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6638180.png)
![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)